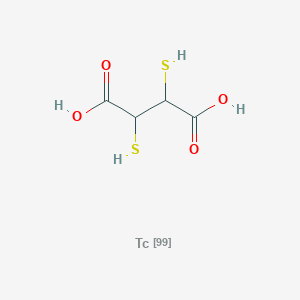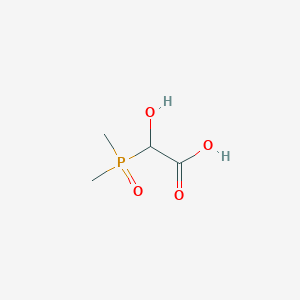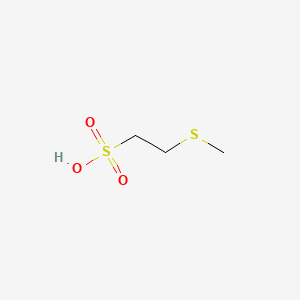
Technetium Tc 99m succimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Technetium Tc-99m (99mTc) succimer, also known as technetium Tc-99m dimercaptosuccinic acid (DMSA), is a radioactive diagnostic agent used to evaluate functional renal tissue and tubular function in patients with renal parenchymal disorders. It works by binding to the cortical region of the kidneys. Technetium Tc-99m succimer is used with gamma scintigraphy or single-photon emission computed tomography (SPECT). The use of technetium Tc-99m succimer for the detection of kidney cortical defects was first approved by the FDA on February 23, 2022, under the market name NephroScan.
Technetium tc-99m succimer is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m succimer is as a Radiopharmaceutical Activity.
A nontoxic radiopharmaceutical that is used in the diagnostic imaging of the renal cortex.
Eigenschaften
| Evaluating the quantity of functional renal tissue is essential in renal parenchymal disorders, as it assesses the patient's ability to maintain renal function. Technetium Tc-99m succimer is used to image the renal cortices in conjunction with gamma scintigraphy or single-photon emission computed tomography (SPECT). Technetium Tc-99m succimer is taken up by tubular cells within the renal cortex regardless of renal flow. Technetium Tc-99m succimer binds to normal renal cortical tissue, distinguishing it from nonfunctioning dysplastic tissue, even in the presence of renal insufficiency. | |
CAS-Nummer |
65438-08-6 |
Molekularformel |
C8H12O9S4Tc+3 |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
(2S,3R)-2,3-bis(sulfanyl)butanedioic acid;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/2C4H6O4S2.O.Tc/c2*5-3(6)1(9)2(10)4(7)8;;/h2*1-2,9-10H,(H,5,6)(H,7,8);;/q;;;+3/t2*1-,2+;;/i;;;1+1 |
InChI-Schlüssel |
VKIPEVJBUHKZRV-RSQQSNPGSA-N |
SMILES |
C(C(C(=O)O)S)(C(=O)O)S.[Tc] |
Isomerische SMILES |
[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S.[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S.O=[99Tc+3] |
Kanonische SMILES |
C(C(C(=O)O)S)(C(=O)O)S.C(C(C(=O)O)S)(C(=O)O)S.O=[Tc+3] |
Synonyme |
99m Tc Dimercaptosuccinic Acid 99m-Tc-Dimercaptosuccinic Acid 99mTc Dimercaptosuccinate 99mTc Dimercaptosuccinic Acid 99mTc DMSA 99mTc-Dimercaptosuccinate 99mTc-Dimercaptosuccinic Acid 99mTc-DMSA 99Tc Succimer 99Tc-Succimer Acid, 99m-Tc-Dimercaptosuccinic Acid, 99mTc-Dimercaptosuccinic Acid, Tc-99m Dimercaptosuccinic Acid, Technetium-99m-Dimercaptosuccinic Dimercaptosuccinic Acid, Tc-99m Tc 99m Dimercaptosuccinic Acid Tc-99m Dimercaptosuccinic Acid Technetium 99m Dimercaptosuccinic Acid Technetium 99m DMSA Technetium Tc 99m Dimercaptosuccinic Acid Technetium Tc 99m Succimer Technetium-99m-Dimercaptosuccinic Acid Technetium-99m-DMSA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Chlorophenyl)-5-methoxyphenyl]acetic acid](/img/structure/B1222172.png)

![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)




![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)

![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid](/img/structure/B1222185.png)



![Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate](/img/structure/B1222190.png)
